molecular formula C6H10S B2743351 5-Methylsulfanylpent-1-yne CAS No. 1567095-64-0

5-Methylsulfanylpent-1-yne

Cat. No.: B2743351
CAS No.: 1567095-64-0
M. Wt: 114.21
InChI Key: LIXINKQHWUNELV-UHFFFAOYSA-N
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Description

5-Methylsulfanylpent-1-yne is an organic compound with the molecular formula C6H10S It is characterized by the presence of a methylsulfanyl group attached to a pent-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanylpent-1-yne typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfanylpent-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-Methylsulfanylpentane.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 5-Methylsulfanylpentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Methylsulfanylpent-1-yne is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylsulfanylpent-1-yne involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions. The triple bond in the pent-1-yne backbone provides a site for addition reactions, allowing the compound to form new bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylsulfanylpent-1-ene: Similar structure but with a double bond instead of a triple bond.

    4-Pentenyl methyl sulfide: Similar structure but with a different position of the double bond.

    Pent-4-enyl methyl sulfide: Similar structure but with a different position of the double bond.

Uniqueness

5-Methylsulfanylpent-1-yne is unique due to the presence of both a methylsulfanyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity, making it a versatile compound for various applications in organic synthesis and catalysis.

Properties

IUPAC Name

5-methylsulfanylpent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c1-3-4-5-6-7-2/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXINKQHWUNELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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